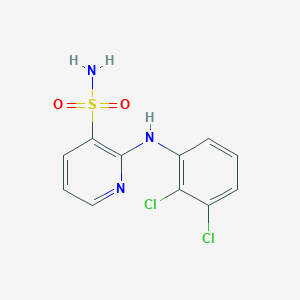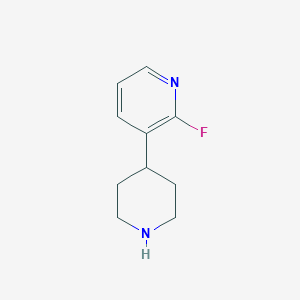
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrate, which in turn affects the downstream signaling pathway.
Biochemische Und Physiologische Effekte
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, allowing for the study of specific signaling pathways. However, one limitation is that 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in scientific research. One area of interest is the development of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide and related compounds, which could lead to the development of more potent and selective protein kinase inhibitors. Additionally, 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide could be used in the development of diagnostic tools for the detection of certain protein kinases in disease states.
Synthesemethoden
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloroaniline with pyridine-3-sulfonic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,3-dichloroaniline with pyridine-3-sulfonamide, followed by purification through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been used in scientific research for its ability to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in various biological pathways.
Eigenschaften
CAS-Nummer |
55841-89-9 |
|---|---|
Produktname |
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide |
Molekularformel |
C11H9Cl2N3O2S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-(2,3-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(10(7)13)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
InChI-Schlüssel |
HECOKSRQEZLTGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Andere CAS-Nummern |
55841-89-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)